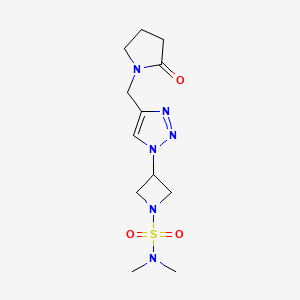
N,N-dimethyl-3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide is a useful research compound. Its molecular formula is C12H20N6O3S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N,N-dimethyl-3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-sulfonamide, with the CAS number 2034563-27-2, is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research on its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C12H20N6O3S, with a molecular weight of 328.39 g/mol. The compound features a triazole ring and an azetidine structure, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H20N6O3S |
| Molecular Weight | 328.39 g/mol |
| CAS Number | 2034563-27-2 |
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains:
- Mechanism of Action : The antimicrobial activity is believed to arise from the ability of these compounds to interfere with bacterial cell wall synthesis or inhibit key metabolic pathways.
- Case Studies :
- A study demonstrated that certain oxadiazole derivatives exhibited stronger antibacterial activity than standard antibiotics like ciprofloxacin against Gram-positive and Gram-negative bacteria .
- In another investigation, compounds similar to N,N-dimethyl-3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine were tested against Staphylococcus aureus and Escherichia coli, showing promising results .
Cytotoxicity
Cytotoxicity studies are crucial for understanding the safety profile of new compounds. For N,N-dimethyl derivatives:
- Cell Line Testing : The compound was evaluated on L929 mouse fibroblast cells, where varying concentrations were tested for cell viability.
- Findings : Some derivatives showed increased cell viability at lower concentrations but exhibited cytotoxic effects at higher doses . This suggests a dose-dependent response that warrants further investigation.
Anti-inflammatory and Analgesic Properties
Compounds with similar structures have been reported to possess anti-inflammatory and analgesic effects:
- Research Findings : Studies have indicated that triazole-containing compounds can inhibit inflammatory pathways in vitro, potentially leading to therapeutic applications in pain management .
- Future Directions : Further exploration into the anti-inflammatory mechanisms of N,N-dimethyl derivatives could open avenues for developing new analgesics.
Propiedades
IUPAC Name |
N,N-dimethyl-3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O3S/c1-15(2)22(20,21)17-8-11(9-17)18-7-10(13-14-18)6-16-5-3-4-12(16)19/h7,11H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBHRLJBFYPUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)N2C=C(N=N2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














